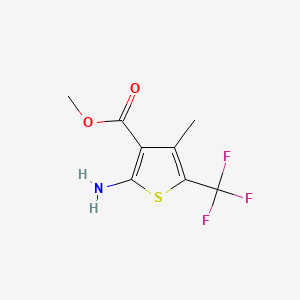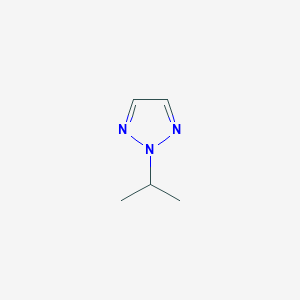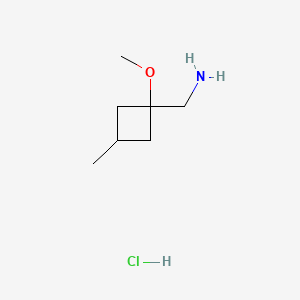
1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride is a chemical compound with the molecular formula C6H14ClN. It is known for its unique structure, which includes a methoxy group and a methyl group attached to a cyclobutyl ring. This compound is primarily used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
The synthesis of 1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride involves several steps. One common method includes the reaction of 1-methylcyclobutylmethanamine with methanol in the presence of hydrochloric acid. The reaction conditions typically involve an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as chromatography and crystallization is common to purify the final product .
Análisis De Reacciones Químicas
1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride can be compared with other similar compounds, such as:
1-(1-Methoxymethyl)cyclopentylmethanamine hydrochloride: This compound has a similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
3-Methoxy-3-methyl-1-butanol: Although structurally different, this compound shares the methoxy and methyl groups, making it useful for comparative studies in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
2803862-59-9 |
|---|---|
Fórmula molecular |
C7H16ClNO |
Peso molecular |
165.66 g/mol |
Nombre IUPAC |
(1-methoxy-3-methylcyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-7(4-6,5-8)9-2;/h6H,3-5,8H2,1-2H3;1H |
Clave InChI |
SCJZEPFZAZJJBN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)(CN)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropanoic acid](/img/structure/B15320721.png)

methanone](/img/structure/B15320730.png)
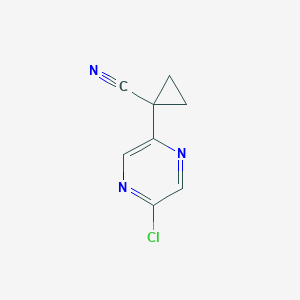
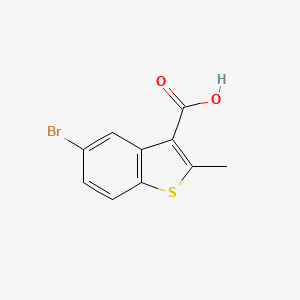

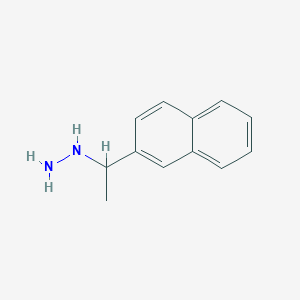
![1-[(3-Methoxy-2-methylphenyl)methyl]piperazine](/img/structure/B15320752.png)
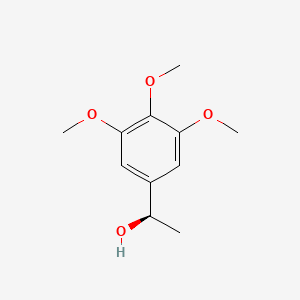
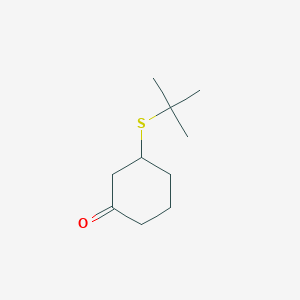
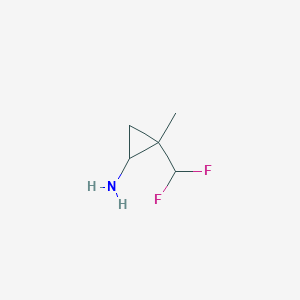
![Tert-butyl1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15320789.png)
